4-Bromo-3-(methylthio)benzoic acid CAS number 851334-60-6
4-Bromo-3-(methylthio)benzoic acid CAS number 851334-60-6
The following technical guide is a comprehensive monograph on 4-Bromo-3-(methylthio)benzoic acid , structured for researchers in medicinal chemistry and process development.
The "Tri-Functional" Scaffold for Divergent Library Synthesis [1]
Executive Summary
4-Bromo-3-(methylthio)benzoic acid (CAS 851334-60-6 ) is a specialized tris-functionalized arene intermediate.[1][2] Its value in drug discovery lies in its orthogonal reactivity profile : it possesses three distinct chemical handles—a carboxylic acid, an aryl bromide, and a methylthio ether—that can be manipulated independently.[1][3] This "tri-functional" nature allows the molecule to serve as a core scaffold (hub) in the synthesis of complex pharmaceutical libraries, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands where dense functionalization is required.[1]
Chemical Identity & Properties
| Property | Data |
| CAS Number | 851334-60-6 |
| IUPAC Name | 4-Bromo-3-(methylsulfanyl)benzoic acid |
| Molecular Formula | C₈H₇BrO₂S |
| Molecular Weight | 247.11 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~3.8 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| SMILES | CSC1=C(C=CC(=C1)C(=O)O)Br |
Synthetic Pathways: The Regioselectivity Challenge
Synthesizing CAS 851334-60-6 requires overcoming a significant regioselectivity challenge: placing the methylthio group meta to the carboxylic acid while retaining a bromine atom para to the acid.[1] Standard Nucleophilic Aromatic Substitution (S_NAr) strategies often fail due to the directing effects of the carboxyl group.[1]
The Validated Route: Modified Sandmeyer Sequence
The most robust synthetic route avoids direct S_NAr on halo-benzoic acids (which favors displacement at the para position) and instead utilizes a stepwise functionalization starting from 4-bromobenzoic acid.[1]
Step 1: Nitration Nitration of 4-bromobenzoic acid using HNO₃/H₂SO₄.[1][4][5] The carboxylic acid directs meta, and the bromine directs ortho.[1][3] The position ortho to the bromine and meta to the acid (position 3) is electronically reinforced, yielding 4-bromo-3-nitrobenzoic acid .[1]
Step 2: Selective Reduction Reduction of the nitro group (e.g., Fe/HCl or SnCl₂) yields 3-amino-4-bromobenzoic acid .[1] It is critical to use conditions that do not dehalogenate the aryl bromide.[1]
Step 3: Thio-Sandmeyer Reaction The amino group is converted to the methylthio ether via diazotization followed by reaction with a sulfur source (e.g., dimethyl disulfide or sodium thiomethoxide) in the presence of a copper catalyst.[1]
Why Direct S_NAr Fails (Expert Insight)
A common error is attempting to synthesize this target via S_NAr on 3-fluoro-4-bromobenzoic acid .[1]
-
Mechanism: S_NAr nucleophiles prefer the position para to the electron-withdrawing group (COOH).[1]
-
Outcome: Reaction with NaSMe typically displaces the bromine (para), not the fluorine (meta), resulting in the unwanted isomer 4-(methylthio)-3-fluorobenzoic acid.[1]
Visualizing the Synthesis & Reactivity[1][3]
The following diagrams illustrate the synthesis logic and the divergent reactivity map.
Caption: Figure 1 outlines the regioselective Sandmeyer route. Figure 2 maps the three orthogonal reaction sites.
Experimental Protocols
General Protocol: Amide Coupling (COOH derivatization)
Use this protocol to attach the scaffold to amines before modifying the aryl bromide.[1][3]
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Activation: Dissolve 4-bromo-3-(methylthio)benzoic acid (1.0 eq) in dry DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][3] Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the desired amine (R-NH₂, 1.1 eq).
-
Completion: Monitor by LC-MS. Reaction is typically complete within 2–4 hours.[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃, and brine.[1][3] Dry over Na₂SO₄.[1][3][6]
General Protocol: Suzuki-Miyaura Coupling (Br derivatization)
Use this protocol to install biaryl systems.[1] Note: The thioether can poison some Pd catalysts; higher catalyst loading or specific ligands (e.g., SPhos, XPhos) may be required.[1][3]
-
Setup: In a microwave vial, combine the scaffold (1.0 eq), boronic acid (1.5 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1][3]
-
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Base: Add Cs₂CO₃ (3.0 eq).
-
Reaction: Heat to 90°C (thermal) or 100°C (microwave) for 1–2 hours.
-
Purification: Filter through Celite to remove Pd black.[1][3] The thioether remains intact under these conditions.
Reactivity Profile & Applications
The "Orthogonal" Concept
The power of CAS 851334-60-6 is the ability to activate its groups sequentially:
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Tier 1 (COOH): Reacts with amines/alcohols under mild conditions.[1][3]
-
Tier 2 (Br): Reacts with organometallics (Suzuki, Sonogashira) or amines (Buchwald) under Pd-catalysis.[1]
-
Tier 3 (SMe): Inert to Tier 1/2 conditions. Can be activated later by oxidation to the sulfoxide (SOMe) or sulfone (SO₂Me).[1][3] The sulfone becomes a potent leaving group for S_NAr, allowing a final "displacement" step to introduce a third diversity element.[1][3]
Safety & Handling[1][3]
-
Thioether Odor: While less volatile than thiols, methylthio-derivatives can generate stench.[1] Handle in a fume hood.
-
Oxidation Sensitivity: Store under inert atmosphere (N₂/Ar) to prevent slow oxidation of the sulfur to sulfoxide.[1][3]
-
Skin Irritant: Like most benzyl halides/acids, treat as a skin and eye irritant.[1][3]
References
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Synthesis of Methylthio-benzoic acids via S_NAr (Analogous Method)
-
Regioselectivity in Halogenated Benzoic Acids
-
Sandmeyer Thiolation Methodology (General Reference)
Sources
- 1. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 2. 160232-20-2,2,1,3-benzoxadiazole-5-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
